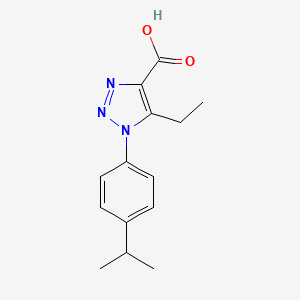
5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as EITCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EITCA is a triazole derivative that has shown promising results in the development of new drugs, materials, and biological probes.
作用機序
The mechanism of action of 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and proliferation of microorganisms and cancer cells. This compound has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication in bacteria. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and fungi. Furthermore, this compound has been shown to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively simple and inexpensive compound to synthesize, and it exhibits potent biological activities. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, this compound can be difficult to purify, which can affect its reproducibility in laboratory experiments.
将来の方向性
There are several potential future directions for research on 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of research could focus on the development of new drugs based on this compound. Another area of research could focus on the use of this compound as a fluorescent probe for the detection of biological molecules. Furthermore, research could focus on the use of this compound as a building block for the synthesis of new materials, including polymers and dendrimers. Overall, this compound is a promising compound with a wide range of potential applications in various fields of scientific research.
合成法
The synthesis of 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-isopropylphenyl hydrazine with ethyl acetoacetate to form 4-isopropylphenyl hydrazine acetoacetate. The resulting compound is then treated with sodium azide to form the triazole ring, which is subsequently oxidized to form this compound. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting using readily available reagents.
科学的研究の応用
5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antimicrobial, antifungal, and anticancer activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of biological molecules. Furthermore, this compound has been used as a building block for the synthesis of various materials, including polymers and dendrimers.
特性
IUPAC Name |
5-ethyl-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-12-13(14(18)19)15-16-17(12)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZXABHWYZZYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
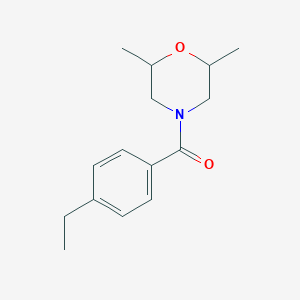
![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)
![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)

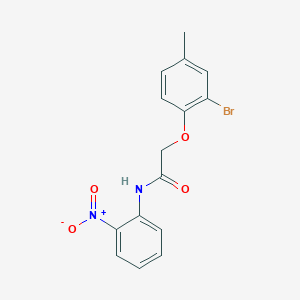
![5-(1-cyclohexen-1-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199584.png)
![N-{1-[1-(1H-indazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5199597.png)
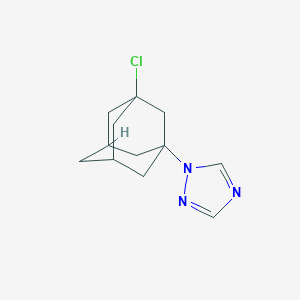
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5199603.png)
![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)

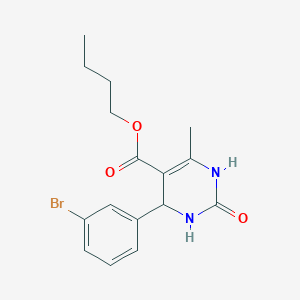
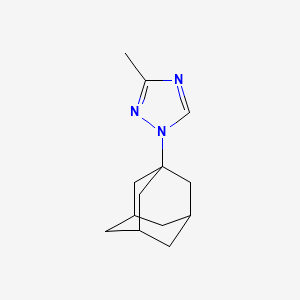
![2-{5-[(4-acetyl-1-piperazinyl)carbonyl]-2-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5199630.png)
